molecular formula C10H18O B13247729 1-Ethyl-2-methylcyclohexane-1-carbaldehyde

1-Ethyl-2-methylcyclohexane-1-carbaldehyde

Cat. No.: B13247729
M. Wt: 154.25 g/mol
InChI Key: BVYCPGTWDZMKKY-UHFFFAOYSA-N
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Description

1-Ethyl-2-methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It belongs to the class of cyclohexane derivatives, characterized by a cyclohexane ring substituted with an ethyl group, a methyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methylcyclohexane-1-carbaldehyde can be synthesized through several synthetic routes. One common method involves the alkylation of cyclohexanone followed by oxidation. The reaction typically proceeds as follows:

    Alkylation: Cyclohexanone is first alkylated with ethyl and methyl groups using appropriate alkylating agents under basic conditions.

    Oxidation: The resulting 1-ethyl-2-methylcyclohexane is then oxidized using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) to introduce the aldehyde functional group at the 1-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl and methyl groups on the cyclohexane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles

Major Products:

    Oxidation: 1-Ethyl-2-methylcyclohexane-1-carboxylic acid

    Reduction: 1-Ethyl-2-methylcyclohexane-1-methanol

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

1-Ethyl-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various cyclohexane derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with cyclohexane-based structures.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde functional group, which imparts a pleasant aroma.

Mechanism of Action

The mechanism of action of 1-ethyl-2-methylcyclohexane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the compound’s hydrophobic cyclohexane ring may facilitate interactions with lipid membranes, influencing cellular processes.

Comparison with Similar Compounds

1-Ethyl-2-methylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:

    2-Methylcyclohexane-1-carbaldehyde: Similar structure but lacks the ethyl group, resulting in different chemical and physical properties.

    1-Ethylcyclohexane-1-carbaldehyde: Lacks the methyl group, leading to variations in reactivity and applications.

    Cyclohexane-1-carbaldehyde: Simplest form with only the aldehyde group, used as a reference compound for studying the effects of additional substituents.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-ethyl-2-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H18O/c1-3-10(8-11)7-5-4-6-9(10)2/h8-9H,3-7H2,1-2H3

InChI Key

BVYCPGTWDZMKKY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1C)C=O

Origin of Product

United States

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